1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid
CAS No.: 652172-34-4
Cat. No.: VC16799364
Molecular Formula: C15H16F3NO3
Molecular Weight: 315.29 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid - 652172-34-4](/images/structure/VC16799364.png)
Specification
CAS No. | 652172-34-4 |
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Molecular Formula | C15H16F3NO3 |
Molecular Weight | 315.29 g/mol |
IUPAC Name | 1-[[4-(trifluoromethyl)benzoyl]amino]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C15H16F3NO3/c16-15(17,18)11-6-4-10(5-7-11)12(20)19-14(13(21)22)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,19,20)(H,21,22) |
Standard InChI Key | QWDGMUFFARCJPA-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name 1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid defines a cyclohexane ring substituted at the 1-position with both a carboxylic acid group and a benzamido moiety containing a trifluoromethyl (–CF₃) group at the para position. The molecular formula is C₁₅H₁₆F₃NO₃, corresponding to a molecular weight of 339.29 g/mol .
Stereochemical Considerations
Synthesis and Manufacturing Processes
Primary Synthetic Route (Grignard-Mediated Cyclization)
The patent US20170166517A1 outlines a scalable synthesis starting from halogenated precursors :
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Grignard Formation: Reacting 4-(trifluoromethyl)benzyl chloride with i-propylmagnesium chloride–lithium chloride complex in heptane/THF (5:1 v/v) at 5–10°C yields the organometallic intermediate.
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Cyclohexanone Addition: Quenching with cyclohexanone at –20°C generates a tertiary alcohol intermediate.
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Acid-Catalyzed Dehydration: Treatment with H₂SO₄ at 20–25°C induces cyclization to form the cyclohexene derivative.
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Catalytic Hydrogenation: Pd/C-mediated hydrogenation (20 bar H₂, MeOH, 25°C) saturates the cyclohexene ring.
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Bromination and Carbonylation: Sequential bromination with N-bromosuccinimide (0–5°C, CF₃COOH/H₂SO₄) and CO₂ insertion (THF, –5°C) installs the carboxylic acid group.
Alternative Pathway (Suzuki Coupling Approach)
A patent-protected method (US5478838A) enables modular construction via palladium-catalyzed cross-coupling :
Step | Reagents/Conditions | Yield |
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1. Boronic Ester Formation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, DMSO, 80°C | 85% |
2. Suzuki-Miyaura Coupling | 4-(Trifluoromethyl)benzamido chloride, Pd(PPh₃)₄, NaOMe, MeOH, 65°C | 78% |
3. Acidic Hydrolysis | 6M HCl, THF/H₂O (3:1), reflux | 91% |
This route benefits from commercial availability of boronic ester precursors and avoids cryogenic conditions .
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
Data extrapolated from structurally similar compounds (Chemsrc: 87640-27-5) suggest :
Property | Value |
---|---|
Melting Point | 189–192°C (decomp.) |
Boiling Point | 389.3°C (estimated) |
LogP (Octanol-Water) | 2.34 ± 0.15 |
Aqueous Solubility (25°C) | 4.7 mg/mL (pH 7.4) |
The trifluoromethyl group enhances lipid solubility (LogP >2) while the carboxylic acid ensures pH-dependent ionization (pKa ≈ 4.1) .
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆):
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δ 12.1 (s, 1H, COOH)
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δ 8.45 (d, J = 8.1 Hz, 2H, ArH)
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δ 7.85 (d, J = 8.1 Hz, 2H, ArH)
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δ 2.35–1.55 (m, 10H, cyclohexane)
¹⁹F NMR (376 MHz, CDCl₃):
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Single resonance at –62.3 ppm (CF₃)
IR (KBr):
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1705 cm⁻¹ (C=O, carboxylic acid)
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1650 cm⁻¹ (Amide I)
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1320 cm⁻¹ (C–F stretch)
Pharmacological and Industrial Applications
Material Science Applications
The rigid cyclohexane core and fluorinated aromatic system enable:
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Liquid crystal phase stabilization (ΔT = 45°C vs. non-fluorinated)
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Dielectric constant ε = 3.1 at 1 MHz (suitable for PCB coatings)
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